molecular formula C6H9ClN2O B1282762 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole CAS No. 54042-97-6

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

Cat. No. B1282762
Key on ui cas rn: 54042-97-6
M. Wt: 160.6 g/mol
InChI Key: DZQYANBJKKYDKC-UHFFFAOYSA-N
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Patent
US07132426B2

Procedure details

A mixture of 5-chloromethyl-3-isopropyl-[1,2,4]oxadiazole (1.6 g, 10 mmol) and (RS)-3-hydroxypyrrolidine (960 mg, 11 mmol) were combined neat, diluted with MeCN (10 mL), and K2CO3 (2.75 g, 20 mmol) was added. The mixture was heated at 65° C. for 1 h, and was filtered upon cooling. The solvent was removed and the residue was taken up in CH2Cl2 and rinsed with water. The organic extract was dried over MgSO4, the solvent was removed, and the residue was taken up in ether and filtered in order to remove a small amount of quaternary ammonium byproduct. Solvent removal from the filtrate gave (RS)-3-hydroxy-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine as an amber oil (1.72 g, 82% yield): 1H NMR (DMSO-d6) δ 4.76 (d, 1H, J=4.5 Hz), 4.19 (m, 1H), 3.90 (s, 2H), 3.05 (m, 1H), 2.79 (m, 1H), 2.69 (m, 1H), 2.53 (m, 1H), 2.43 (m, 1H), 1.98 (m, 1H), 1.54 (m, 1H), 1.25 (d, 6H, J=6.8 Hz); MS m/z 212.1 (M+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:7][N:6]=[C:5]([CH:8]([CH3:10])[CH3:9])[N:4]=1.[OH:11][CH:12]1[CH2:16][CH2:15][NH:14][CH2:13]1.C([O-])([O-])=O.[K+].[K+]>CC#N>[OH:11][CH:12]1[CH2:16][CH2:15][N:14]([CH2:2][C:3]2[O:7][N:6]=[C:5]([CH:8]([CH3:10])[CH3:9])[N:4]=2)[CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClCC1=NC(=NO1)C(C)C
Name
Quantity
960 mg
Type
reactant
Smiles
OC1CNCC1
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
The solvent was removed
WASH
Type
WASH
Details
rinsed with water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
FILTRATION
Type
FILTRATION
Details
filtered in order
CUSTOM
Type
CUSTOM
Details
to remove a small amount of quaternary ammonium byproduct
CUSTOM
Type
CUSTOM
Details
Solvent removal from the filtrate

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC1)CC1=NC(=NO1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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